molecular formula C24H21NO4S B2926326 3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine CAS No. 1322302-76-0

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine

Cat. No.: B2926326
CAS No.: 1322302-76-0
M. Wt: 419.5
InChI Key: GMUUGPKZMMXHDL-IZHYLOQSSA-N
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Description

The compound “3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine” is a complex organic molecule. It contains a chromen-2-imine group, which is a heterocyclic compound that is a derivative of chromene. The molecule also contains a benzenesulfonyl group and a 2,4-dimethylphenyl group, which are both aromatic compounds. The presence of these groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure. The chromen-2-imine group would form a heterocyclic ring, with the benzenesulfonyl and 2,4-dimethylphenyl groups attached to different positions on the ring. The methoxy group would likely be attached to the 8-position of the chromen-2-imine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the overall structure of the molecule. The chromen-2-imine ring, the benzenesulfonyl group, and the 2,4-dimethylphenyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromen-2-imine ring, the benzenesulfonyl group, and the 2,4-dimethylphenyl group could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Catalysis and Organic Synthesis

Compounds with benzenesulfonyl and related groups have been explored for their catalytic properties in organic synthesis. For example, sulfonated Schiff base dimethyltin(IV) coordination polymers were synthesized and characterized, demonstrating application as catalysts for Baeyer–Villiger oxidation under solvent-free conditions, achieving overall conversions up to 98% for various ketones to esters or lactones (Martins et al., 2016). Similarly, Schiff base copper(II) complexes derived from benzenesulfonyl-containing ligands showed efficiency and selectivity in alcohol oxidation, highlighting their potential in homogeneous catalysis (Hazra et al., 2015).

Photodynamic Therapy and Photosensitizers

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Molecular Electronics and Luminescence Sensing

Compounds incorporating dimethylphenyl and related groups have been employed in the development of metal-organic frameworks (MOFs) with luminescence sensing capabilities. For instance, lanthanide-based MOFs were synthesized for the selective sensing of benzaldehyde derivatives, demonstrating their utility in detecting specific chemicals through fluorescence changes (Shi et al., 2015).

Antitumor Agents and Chemical Synthesis

In another study, a novel method for the synthesis of an antitumor agent featuring the benzo[g]isochromene structure was developed, employing a dual role Pd(II) catalyst. This showcases the versatility of compounds with such structural motifs in synthesizing complex molecules with potential therapeutic applications (Mondal et al., 2003).

Future Directions

Research on chromen-2-imine derivatives and other similar compounds is ongoing, and new compounds with interesting properties are continually being discovered. This compound could potentially be a subject of future research .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-12-13-20(17(2)14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUUGPKZMMXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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